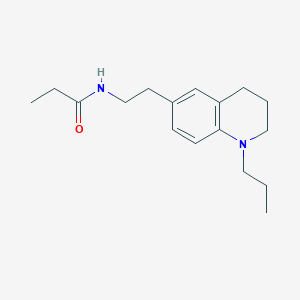

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide

Description

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and a propionamide-linked ethyl chain at the 6-position. Its synthesis likely involves methods analogous to those described for related tetrahydroquinoline derivatives, such as hydrogenation, catalytic reduction, and functional group transformations .

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-3-11-19-12-5-6-15-13-14(7-8-16(15)19)9-10-18-17(20)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAXXKQLKBIHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Alkylation: The tetrahydroquinoline core is then alkylated using propyl bromide in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with propionyl chloride in the presence of a base like triethylamine to form the desired propionamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the propyl or ethyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinoline derivatives with varying degrees of oxidation.

Reduction: Amine derivatives of the original compound.

Substitution: Alkyl-substituted derivatives at the propyl or ethyl positions.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Core Flexibility: The target compound’s tetrahydroquinoline core offers conformational flexibility compared to Baxdrostat’s fused tetrahydroisoquinoline system, which may influence receptor binding kinetics .

Analysis :

Insights :

- The target compound’s propionamide group, shared with TAK375, suggests possible GPCR or ion channel activity, though its specific targets remain unverified .

- Safety data for Baxdrostat emphasize handling precautions (e.g., lab use only), likely applicable to the target compound due to structural similarities .

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.30 g/mol

- CAS Number : 1172239-48-3

The biological activity of this compound primarily involves its interaction with various biological targets. The tetrahydroquinoline moiety is known to exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and inflammation.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antioxidant Activity

Research has demonstrated that tetrahydroquinoline derivatives can exhibit significant antioxidant activity. For instance, a study involving various tetrahydroquinoline compounds highlighted their ability to scavenge free radicals effectively:

| Compound | IC₅₀ (µg/mL) | Activity Type |

|---|---|---|

| SF8 | 29.19 ± 0.25 | Antioxidant |

| SF5 | Not specified | Total Antioxidant Capacity |

This indicates that this compound might have similar properties, warranting further investigation.

Enzyme Inhibition Studies

In a comparative study of tetrahydroquinoline derivatives for α-amylase inhibition:

| Compound | Inhibition (%) at 200 µg/mL |

|---|---|

| SF5 | 97.47 |

| SF9 | 89.93 |

These findings suggest that compounds with similar structures to this compound could also inhibit α-amylase effectively.

Anti-inflammatory Potential

Tetrahydroquinoline derivatives have shown promise in anti-inflammatory assays. For example:

| Compound | NO Scavenging (%) at 50 µM |

|---|---|

| SF13 | 85 |

| SF1 | Not specified |

This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Case Studies and Research Findings

A comprehensive study evaluated the biological profiles of several tetrahydroquinoline derivatives:

- Synthesis and Evaluation : Thirteen derivatives were synthesized using a one-pot multicomponent reaction (MCR), focusing on their pharmacokinetic properties.

- Biological Evaluation : The compounds were assessed for antioxidant capacity, enzyme inhibition (α-amylase), and cytotoxicity against cancer cell lines.

Key Findings

- The synthesized compounds exhibited a range of biological activities with some showing IC₅₀ values comparable to established drugs like cisplatin.

- Notably, certain derivatives demonstrated significant anti-proliferative effects against Hep-2C cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.